(3-Methoxyphenyl)(piperazin-1-yl)methanone
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(3-Methoxyphenyl)(piperazin-1-yl)methanone" involves various synthetic routes. For instance, derivatives of this compound have been synthesized using reductive amination methods in the presence of sodium triacetoxyborohydride to yield piperazine derivatives. These compounds have been characterized by elemental analysis and spectral studies (Mallikarjuna, Padmashali, & Sandeep, 2014). Another method involved the acetylation protection of ferulic acid, followed by reaction with piperazine to obtain monosubstituted piperazine derivatives (Wang Xiao-shan, 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to "(3-Methoxyphenyl)(piperazin-1-yl)methanone" has been confirmed through various spectroscopic methods, including IR, 1H NMR, and MS. These methods provide detailed insights into the molecular framework and the functional groups present in the compound (Wang Xiao-shan, 2011).
Chemical Reactions and Properties
Compounds related to "(3-Methoxyphenyl)(piperazin-1-yl)methanone" have shown significant biological activities, such as antituberculosis and anticancer properties. This suggests that these compounds participate in biological reactions that inhibit the growth of certain pathogens and cancer cells (Mallikarjuna, Padmashali, & Sandeep, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are crucial for understanding the behavior of these compounds under various conditions. However, specific details on the physical properties of "(3-Methoxyphenyl)(piperazin-1-yl)methanone" were not directly available in the cited studies.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for further derivatization, are essential for the application of these compounds in various fields, including medicinal chemistry. The studies referenced provide a basis for understanding the reactivity and potential chemical modifications of piperazine derivatives (Mallikarjuna, Padmashali, & Sandeep, 2014).
Scientific Research Applications
A study by Mokrosz et al. (1994) identified a derivative, 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, as a potent presynaptic and postsynaptic 5-HT1A receptor antagonist, indicating potential use in central nervous system disorders (Mokrosz et al., 1994).
Research by Mallikarjuna et al. (2014) showed that [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have potential as both antituberculosis and anticancer agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Prinz et al. (2017) found that phenoxazine and phenothiazine cores, along with the phenylpiperazine moiety, are suitable for developing novel and potent tubulin polymerization inhibitors, which could impact cancer cell growth and cell cycle arrest (Prinz et al., 2017).
Bhosale et al. (2014) demonstrated that 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones show promising antipsychotic activity with lower catalepsy induction potency, suggesting their potential as antipsychotics (Bhosale et al., 2014).
Pancholia et al. (2016) found that benzo[d]thiazol-2-yl(piperazin-1-yl)methanones exhibited promising anti-mycobacterial activity with low cytotoxicity and high prediction accuracy (Pancholia et al., 2016).
Nagaraj et al. (2018) reported that novel triazole analogues of piperazine showed significant antibacterial activity against human pathogenic bacteria, making them potential candidates for further development (Nagaraj, Srinivas, & Rao, 2018).
Safety And Hazards
properties
IUPAC Name |
(3-methoxyphenyl)-piperazin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZDOXRVWBCKCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395212 | |
Record name | (3-Methoxyphenyl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyphenyl)(piperazin-1-yl)methanone | |
CAS RN |
100939-89-7 | |
Record name | (3-Methoxyphenyl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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